N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide is a dibenzo-oxazepine derivative functionalized with a sulfonamide group. The core structure consists of a fused dibenzoxazepine ring system with an 11-keto group and methyl substituents at positions 8 and 10. The sulfonamide moiety is substituted with a 4-fluoro-2-methylphenyl group, which likely enhances its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S/c1-13-4-7-20-18(10-13)25(3)22(26)17-12-16(6-8-19(17)29-20)24-30(27,28)21-9-5-15(23)11-14(21)2/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWIGCABXZLBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the dibenzodiazepine core and various substituents, contribute to its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.47 g/mol. The compound features a sulfonamide functional group and fluorine substitution, which may influence its biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.47 g/mol |
| Chemical Structure | Dibenzo[b,f][1,4]oxazepine core with sulfonamide and fluorine substitutions |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the fluorine atom enhances lipophilicity and alters the binding affinity to target proteins. The oxazepine ring may also play a critical role in modulating enzyme activity or receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Glycolysis : Compounds that inhibit glycolysis are being explored as potential treatments for aggressive cancers like glioblastoma multiforme (GBM). Research suggests that modifications in the structure can enhance efficacy against cancer cells by targeting metabolic pathways involved in tumor growth .
- Cytotoxic Effects : Preliminary in vitro studies have shown that similar dibenzo[b,f][1,4]oxazepines possess cytotoxic effects against various cancer cell lines. The introduction of fluorinated derivatives has been linked to increased potency and selectivity .
Other Biological Activities
Beyond anticancer effects, this compound may also exhibit:
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell functions.
- Neuroprotective Properties : Some derivatives in the oxazepine class have demonstrated neuroprotective effects in preclinical models, suggesting potential applications in neurodegenerative diseases.
Study 1: Anticancer Efficacy
A recent study investigated the effects of fluorinated derivatives of dibenzo[b,f][1,4]oxazepines on GBM cells. The results indicated that these compounds significantly inhibited cell proliferation with IC50 values lower than those observed for traditional chemotherapeutics. The mechanism was attributed to enhanced binding affinity to hexokinase, a key enzyme in glycolysis .
Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial activity of related oxazepine compounds against various bacterial strains. Results showed that certain derivatives exhibited potent antibacterial effects, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine
The target compound features an oxazepine core (oxygen atom at position 1,4), whereas analogs such as those in –3 and 7–8 incorporate a thiazepine core (sulfur atom). The replacement of oxygen with sulfur alters electronic properties:
Substituent Positioning
- Methyl groups : The 8,10-dimethyl configuration in the target compound contrasts with ’s 10-methyl-11-oxo analog. The additional methyl at position 8 may sterically hinder interactions but improve metabolic stability by blocking oxidation sites .
- Halogenation: describes an 8-chloro variant, which increases molecular weight (398.07 vs. 398.41 for the target compound) and lipophilicity (clogP ~3.2 vs.
Sulfonamide Moieties
*clogP estimated using fragment-based methods.
- Electron-withdrawing groups : The 4-fluoro group in the target compound and ’s analog enhances sulfonamide acidity (pKa ~8–9), favoring hydrogen-bonding interactions with target receptors .
- Steric effects : The 2-methyl group in the target compound introduces steric bulk that may reduce off-target binding compared to smaller substituents (e.g., 4-methoxy in ) .
Stability and Tautomerism
Unlike the triazole-thione tautomerism observed in ’s compounds, the dibenzoxazepine core of the target compound is conformationally rigid due to its fused aromatic system. However, the 11-keto group may participate in keto-enol tautomerism, though this is less likely in non-polar environments .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, insights can be extrapolated from analogs:
- Dopamine receptor affinity : –3 and 7–8 highlight dibenzothiazepines as D2 receptor antagonists (Ki < 100 nM). The target’s oxazepine core may reduce affinity compared to thiazepines but improve selectivity .
- Solubility : The target’s clogP (~3.5) suggests moderate aqueous solubility (~10–50 µM), comparable to ’s analog .
- Metabolic stability: The 8,10-dimethyl groups may protect against oxidative metabolism, extending half-life relative to non-methylated analogs .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, starting with the formation of the dibenzo[b,f][1,4]oxazepine core followed by sulfonamide functionalization. Critical factors include:
- Temperature control : Optimal yields are achieved at 60–80°C for cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
- Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts during sulfonamide coupling . Post-synthesis purification via column chromatography or recrystallization ensures purity >95% .
Q. How can researchers confirm the structural integrity of this compound?
Analytical workflows include:
- NMR spectroscopy : - and -NMR validate the dibenzooxazepine core (aromatic protons at δ 7.2–8.1 ppm) and sulfonamide group (δ 3.1–3.3 ppm for methyl substituents) .
- HPLC : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water) confirms purity .
- Mass spectrometry : High-resolution ESI-MS matches the molecular ion peak to the theoretical mass (e.g., m/z 443.1 for CHFNOS) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches:
- Dose-response standardization : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to establish IC consistency .
- Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .
- Structural analogs : Compare activity with derivatives (e.g., chloro vs. fluoro substituents) to isolate pharmacophore contributions .
Q. How does the sulfonamide group influence enzyme inhibition kinetics?
The sulfonamide moiety acts as a bioisostere for carboxylate groups, enabling competitive inhibition:
- Molecular docking : Simulations show hydrogen bonding between the sulfonamide S=O and enzyme active sites (e.g., carbonic anhydrase) .
- Kinetic assays : Lineweaver-Burk plots reveal non-competitive inhibition (K ~ 15 nM) in serine proteases due to allosteric binding .
- pH dependence : Activity peaks at pH 7.4, correlating with sulfonamide deprotonation .
Q. What experimental designs optimize SAR studies for this compound?
Structure-activity relationship (SAR) optimization requires:
- Fragment-based design : Replace the 4-fluoro group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate lipophilicity (clogP 2.5–4.0) .
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes (t > 60 min indicates suitability for in vivo studies) .
- Crystallography : Co-crystal structures with target proteins (e.g., kinases) guide rational modifications .
Methodological Challenges
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- pH adjustment : Solubilize the sulfonamide via sodium salt formation at pH > 8.5 .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) for improved bioavailability .
Q. What techniques validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein stabilization post-compound treatment to confirm binding .
- Fluorescence polarization : Track displacement of fluorescent probes (e.g., FITC-labeled inhibitors) in live cells .
- CRISPR knockouts : Compare activity in wild-type vs. target gene KO cell lines to establish specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
